L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Description

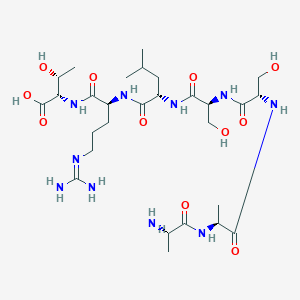

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties and interactions.

Properties

CAS No. |

920010-63-5 |

|---|---|

Molecular Formula |

C28H52N10O11 |

Molecular Weight |

704.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C28H52N10O11/c1-12(2)9-17(24(45)34-16(7-6-8-32-28(30)31)23(44)38-20(15(5)41)27(48)49)35-25(46)19(11-40)37-26(47)18(10-39)36-22(43)14(4)33-21(42)13(3)29/h12-20,39-41H,6-11,29H2,1-5H3,(H,33,42)(H,34,45)(H,35,46)(H,36,43)(H,37,47)(H,38,44)(H,48,49)(H4,30,31,32)/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

OGCREAXMDJLYLR-UYEYMFBJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

Reduction: The peptide can be reduced to modify specific functional groups.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly employed.

Substitution: Various reagents, including alkylating agents and acylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield oxo-serine derivatives, while reduction can lead to the formation of reduced peptide fragments.

Scientific Research Applications

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide composed of a unique sequence of amino acids, including two L-alanine residues, two L-serine residues, one L-leucine, one L-threonine, and a diaminomethylidene group attached to L-ornithine. The arrangement of these amino acids gives rise to potential biological activities and applications across various fields.

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the provided search results, research regarding similar compounds offers insight into potential applications. N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine, for example, is used as a model compound for studying peptide synthesis and reactions, as well as being investigated for its role in cellular processes and signaling pathways. It also has potential therapeutic applications as a drug candidate for various diseases and is utilized in the development of new materials and biotechnological applications.

Potential applications based on the characteristics of similar compounds:

- Chemistry It can serve as a model compound for studying peptide synthesis and reactions.

- Biology It can be investigated for its roles in cellular processes and signaling pathways.

- Medicine It may have potential therapeutic uses, including as a drug candidate for various diseases.

- Industry It can be utilized in the creation of new materials and biotechnological applications.

Mechanisms of Action

The mechanism of action involves interaction with specific molecular targets like enzymes, receptors, or other proteins in cellular signaling pathways. The compound's structure enables it to bind to these targets, modulating their activity and leading to various biological effects.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation This can modify the side chains of certain amino acids, potentially altering the compound's properties. Oxidizing agents include hydrogen peroxide and performic acid.

- Reduction Reduction reactions can reverse oxidation, restoring the original structure of the peptide. Reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

- Substitution This involves replacing one functional group with another, which can modify the peptide’s activity or stability. Various alkylating or acylating agents can be used as substitution reagents.

Comparison with Similar Compounds

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-ornithyl-L-threonine: This peptide lacks the diaminomethylidene group, which may alter its biochemical properties.

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Substitution of threonine with valine can change the peptide’s hydrophobicity and interaction with other molecules.

Uniqueness

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to the presence of the diaminomethylidene group, which can confer specific binding properties and reactivity. This makes it a valuable compound for studying biochemical interactions and developing new therapeutic agents.

Biological Activity

L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide that has garnered attention for its potential biological activities, particularly in the context of immunonutrition and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data.

Overview of the Compound

This compound is a synthetic peptide that combines several amino acids, which may influence its biological functions. Peptides like this one are often investigated for their roles in enhancing immune responses, improving nutritional status in clinical settings, and potentially reducing the side effects of certain treatments.

Biological Activity

1. Immunonutrition:

Research indicates that peptides similar to this compound can enhance immune function when used in total parenteral nutrition (TPN). A study involving surgical intensive care unit patients showed that supplementation with L-alanyl-L-glutamine improved immunological parameters significantly compared to standard TPN. Specifically, levels of immunoglobulins (IgA, IgM) and nutritional markers (albumin, prealbumin) were higher in the supplemented group, while C-reactive protein levels were lower, indicating reduced inflammation and improved immune response .

2. Clinical Applications:

Case studies have demonstrated the efficacy of L-alanyl peptides in reducing complications associated with chemotherapy. For instance, in a study on stage III colon cancer patients receiving oxaliplatin-based chemotherapy, those supplemented with L-alanyl peptides experienced significantly fewer neurotoxic symptoms compared to controls. The incidence of grade 1-2 neuropathy was markedly lower in the treatment group (6.45% vs. 32.56% after four cycles), showcasing the potential protective effects of these dipeptides against chemotherapy-induced toxicity .

Data Tables

The biological activity of this compound may be attributed to several mechanisms:

- Enhancement of Immune Function: The amino acid composition supports the synthesis of immunoglobulins and other immune mediators.

- Reduction of Inflammation: By modulating inflammatory markers like C-reactive protein, these peptides may help maintain homeostasis during stress conditions such as surgery or chemotherapy.

- Nutritional Support: Peptides play a crucial role in maintaining nitrogen balance and promoting recovery in critically ill patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.